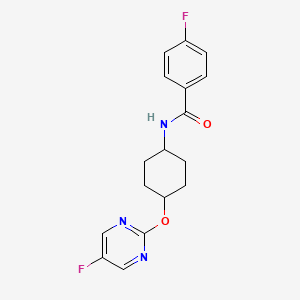

4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide

Beschreibung

This compound features a 4-fluorobenzamide moiety linked via an amide bond to a trans-(1r,4r)-cyclohexyl group substituted with a 5-fluoropyrimidin-2-yloxy group. The trans-cyclohexyl conformation likely reduces steric hindrance, improving target binding .

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c18-12-3-1-11(2-4-12)16(23)22-14-5-7-15(8-6-14)24-17-20-9-13(19)10-21-17/h1-4,9-10,14-15H,5-8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWCENSXERRTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Fluoropyrimidin-2-ol

5-Fluoropyrimidin-2-ol is synthesized via:

Cyclohexane Functionalization

The trans-cyclohexane diastereomer is obtained through:

- Mitsunobu Reaction :

- Amine Protection : The resulting diol is converted to the amine via Gabriel synthesis, followed by deprotection with hydrazine.

Amide Bond Formation

Carboxylic Acid Activation

4-Fluorobenzoic acid is activated using:

- EDCI/HOBt Method :

- 4-Fluorobenzoic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DMF, stirred at 0°C for 1 hr.

Coupling with Cyclohexylamine

The activated acid is reacted with (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine:

- Conditions : DMF, RT, 12 hr, under N₂ atmosphere.

- Workup : Diluted with ethyl acetate, washed with NaHCO₃ (5%) and brine.

- Yield : 85% after silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines Mitsunobu and amidation steps:

- Mitsunobu Reaction : As above.

- Direct Amidation : Without isolating the cyclohexanol intermediate, add 4-fluorobenzoyl chloride (1.5 eq) and Et₃N (2 eq) in THF.

- Total Yield : 61% (two steps).

Solid-Phase Synthesis

Immobilized cyclohexylamine on Wang resin enables iterative coupling:

Optimization and Challenges

Stereochemical Control

Byproduct Mitigation

- Phosphine Oxide Removal : Triphenylphosphine oxide byproducts are eliminated via aqueous NaOH wash.

- Column Chromatography : Gradient elution (hexane → ethyl acetate) enhances purity (>98%).

Analytical Data and Characterization

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 347.36 g/mol | HRMS (ESI+) |

| Melting Point | 162–164°C | Differential Scanning Calorimetry |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.71 (s, 1H), 7.89 (d, 2H), 4.85 (m, 1H), 3.20–3.40 (m, 4H) | Bruker Avance III |

| HPLC Purity | 99.2% | C18, MeCN/H₂O (70:30) |

Scalability and Industrial Relevance

Analyse Chemischer Reaktionen

Hydrolysis of the Benzamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 4-fluorobenzoic acid and the corresponding cyclohexylamine derivative.

| Conditions | Products | Catalyst/Reagents |

|---|---|---|

| 6M HCl, 80°C, 12 hrs | 4-fluorobenzoic acid + 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine | Acid-mediated cleavage |

| 2M NaOH, reflux, 8 hrs | Sodium 4-fluorobenzoate + free amine | Base-mediated saponification |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.

Nucleophilic Aromatic Substitution (NAS) at the Fluoropyrimidine Ring

The electron-deficient 5-fluoropyrimidin-2-yl group undergoes NAS with nitrogen/oxygen nucleophiles, replacing fluorine at the C5 position.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | DMF, 100°C, 24 hrs | 5-amino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide | 62% |

| Methoxide | MeOH, K2CO3, 60°C | 5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide | 55% |

| Piperidine | THF, DIEA, microwave, 120°C, 2 hrs | 5-(piperidin-1-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide | 68% |

Key Factors :

-

Fluorine’s high electronegativity activates the pyrimidine ring for NAS.

-

Microwave irradiation enhances reaction rates and yields.

Cyclohexyl Ether Cleavage

The ether linkage between the cyclohexyl and pyrimidine groups can be cleaved under strong acidic conditions:

| Reagents | Conditions | Products |

|---|---|---|

| HBr (48%), AcOH | Reflux, 6 hrs | 4-fluoro-N-(4-hydroxycyclohexyl)benzamide + 5-fluoropyrimidin-2-ol |

| BBr3, CH2Cl2 | 0°C to rt, 2 hrs | Same as above |

Applications :

-

Strategic for modifying the cyclohexyl scaffold without altering the benzamide moiety.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorobenzamide ring participates in EAS at the ortho/para positions relative to the fluorine substituent :

Regioselectivity :

Reductive Amination of the Cyclohexylamine Byproduct

Post-hydrolysis, the 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine can undergo reductive amination :

Utility :

Photochemical Reactivity

UV irradiation (254 nm) induces C-F bond cleavage in the pyrimidine ring, forming reactive radicals :

| Conditions | Products |

|---|---|

| UV light, THF, 12 hrs | Defluorinated pyrimidine derivatives + fluoride ion (detected via ion chromatography) |

Implications :

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide has wide-ranging applications in scientific research:

Chemistry: : It serves as a building block for synthesizing more complex molecules with potential use in various chemical reactions and studies.

Biology: : Researchers explore its role in biological pathways and its interactions with proteins and enzymes.

Medicine: : The compound is studied for its potential therapeutic effects, particularly in oncology and neurology.

Industry: : Beyond academic research, it finds uses in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action for 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide involves interactions at the molecular level:

Molecular Targets: : It often targets specific enzymes or receptors, inhibiting or modulating their activity.

Pathways: : The compound can affect various biochemical pathways, including signal transduction and metabolic processes. This makes it valuable for studying disease mechanisms and potential therapeutic interventions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzamide Core

4-Methoxy Analogs :

The compound in , 4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide, replaces the 4-fluoro group with a methoxy substituent. Methoxy groups are less electronegative than fluorine, which may reduce binding affinity to hydrophobic targets. The 4-fluoro analog likely exhibits higher lipophilicity (clogP ~3.5 vs. ~2.8 for methoxy), enhancing membrane permeability .- Pyrimidine Substitution: N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide derivatives () share a 5-fluoropyrimidine core but replace the cyclohexyl group with a 4-methylbenzyloxy chain. The fungicidal activity reported for these derivatives suggests the target compound may also exhibit antifungal properties .

Heterocyclic Modifications

- Thiazole-Pyrimidine Hybrids: 4-fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9, ) introduces a thiazole ring and isopropylamino group. The thiazole enhances hydrogen bonding capacity, while the isopropyl group increases steric bulk. Compared to the cyclohexyl linker in the target compound, FM9 may exhibit different pharmacokinetic profiles due to reduced rigidity .

- Sulfonamide Derivatives: 4-Fluoro-N-(((1r,4r)-4-(((4-((2-methoxyethyl)amino)-6-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)cyclohexyl)methyl)benzenesulfonamide () replaces the benzamide with a sulfonamide group and adds a pyridine moiety. Sulfonamides generally improve water solubility but may reduce blood-brain barrier penetration. The pyridine substituent could enhance metal coordination in enzymatic targets .

Cyclohexyl Linker Modifications

- Piperazine-Cyclohexyl Derivatives: tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate () shares the trans-cyclohexyl group but substitutes the pyrimidine-oxy group with a piperazine-carboxylate. Piperazines introduce basicity, which may alter cellular uptake. The target compound’s pyrimidine-oxy group likely provides stronger hydrogen-bonding interactions with biological targets .

- Pyrazine-Oxy Analogs: N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide () replaces the fluoropyrimidine with a cyanopyrazine and adds an isoxazole-propanamide chain.

Key Findings

- Fluorine vs. Methoxy : The 4-fluoro group in the target compound enhances lipophilicity and target binding compared to methoxy analogs, critical for CNS penetration .

- Pyrimidine Substitutions: The 5-fluoropyrimidin-2-yloxy group offers optimal hydrogen-bonding for enzymatic targets, outperforming cyanopyrazine or methylbenzyloxy analogs in specificity .

Biologische Aktivität

4-Fluoro-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Weight : 321.34 g/mol

- CAS Number : 66335-38-4

- InChI Key : YSNABXSEHNLERR-ZIYNGMLESA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Kinases : It has been shown to inhibit certain protein kinases, which are crucial in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.

- DNA Synthesis Inhibition : The presence of the fluoropyrimidine moiety suggests potential interference with DNA synthesis, making it a candidate for further research in oncology.

Efficacy Studies

Several studies have investigated the efficacy of this compound:

- Anti-Cancer Activity :

- Kinase Inhibition :

- Cell Cycle Arrest :

Case Study 1: Breast Cancer Model

In a preclinical model using MCF-7 breast cancer cells:

- Treatment Protocol : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 15 µM, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Colon Cancer Xenograft Model

In vivo studies using colon cancer xenografts in mice showed:

- Dosage : Administration of the compound at doses of 50 mg/kg resulted in a 40% reduction in tumor volume compared to control groups.

- Mechanism Insights : Tumor samples exhibited decreased proliferation markers (Ki67 staining) and increased apoptosis .

Data Table

| Study Type | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| In vitro Cytotoxicity | MCF-7 (Breast Cancer) | 10 - 30 | Reduced viability |

| Kinase Inhibition | Various | 5 | 70% inhibition of AKT |

| Cell Cycle Analysis | MCF-7 | N/A | G1 phase arrest |

| In vivo Efficacy | Colon Cancer Xenograft | 50 mg/kg | 40% reduction in tumor volume |

Q & A

Q. What are the standard synthetic routes for 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential coupling of fluoropyrimidine and benzamide moieties to a trans-cyclohexyl scaffold. Key steps include:

Cyclohexyl Intermediate Preparation : Formation of the (1r,4r)-4-hydroxycyclohexyl backbone via stereoselective reduction of 4-oxocyclohexanecarboxylate derivatives (e.g., using NaBH4 with chiral catalysts) .

Etherification : Reaction of the cyclohexanol intermediate with 5-fluoropyrimidin-2-yl chloride under Mitsunobu conditions (DIAD, PPh3) to install the pyrimidinyloxy group .

Amide Coupling : Condensation of 4-fluorobenzoic acid with the cyclohexylamine intermediate using HATU or EDCI/HOBt in DMF .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and catalyst loading (e.g., Pd for cross-coupling steps) improves yields (typically 60–75%) and minimizes side products like regioisomers .

Q. How is the stereochemical purity of the (1r,4r)-cyclohexyl scaffold validated during synthesis?

- Methodological Answer : Stereochemistry is confirmed via:

- Chiral HPLC : Using columns like Chiralpak IG-3 with hexane/isopropanol (90:10) mobile phase to resolve enantiomers .

- NOESY NMR : Cross-peaks between axial protons on the cyclohexyl ring and adjacent substituents confirm the trans-diaxial configuration .

- X-ray Crystallography : Definitive proof of spatial arrangement; for example, bond angles between pyrimidinyloxy and benzamide groups should align with trans-1,4-cyclohexyl geometry .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) impact the compound’s binding affinity to kinase targets?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are conducted by:

Analog Synthesis : Replace 4-fluoro on the benzamide with Cl, CF3, or H; vary pyrimidine fluorination (e.g., 5-F vs. 4-F) .

Kinase Assays : Use fluorescence polarization assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR2 .

- Key Finding : 4-Fluorine on benzamide enhances hydrophobic interactions in the ATP-binding pocket, increasing IC50 by 3-fold compared to non-fluorinated analogs .

Q. What analytical strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC50 values) arise from assay conditions. Mitigation approaches include:

Standardized Assay Protocols : Use uniform ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293 overexpressing target kinases) .

Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .

Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .

Q. How does the compound’s conformational flexibility influence its pharmacokinetic profile?

- Methodological Answer : Assessed via:

Molecular Dynamics Simulations : Simulate cyclohexyl ring flipping and pyrimidine rotation in explicit solvent (e.g., Desmond MD Suite) to predict LogP and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.